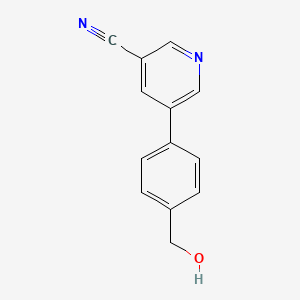
5-(4-(Hydroxymethyl)phenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Hydroxymethyl)phenyl)nicotinonitrile: is an organic compound with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol . This compound features a nicotinonitrile core substituted with a hydroxymethyl group on the phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Hydroxymethyl)phenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of aryl aldehydes, methyl ketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . This method is efficient and environmentally friendly, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Hydroxymethyl)phenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 5-(4-formylphenyl)nicotinonitrile or 5-(4-carboxyphenyl)nicotinonitrile.
Reduction: Formation of 5-(4-(aminomethyl)phenyl)nicotinonitrile.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-(Hydroxymethyl)phenyl)nicotinonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(4-(Hydroxymethyl)phenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can undergo metabolic transformations. These interactions and transformations contribute to the compound’s biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(Hydroxymethyl)phenyl)pyridine-3-carbonitrile
- 5-(4-(Hydroxymethyl)phenyl)nicotinamide
- 5-(4-(Hydroxymethyl)phenyl)nicotinic acid
Uniqueness
5-(4-(Hydroxymethyl)phenyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxymethyl and nitrile groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-[4-(hydroxymethyl)phenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c14-6-11-5-13(8-15-7-11)12-3-1-10(9-16)2-4-12/h1-5,7-8,16H,9H2 |
InChI Key |
KTGDRRHKXOFRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine](/img/structure/B12995172.png)
![4-(4-(1H-Imidazol-1-yl)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12995177.png)
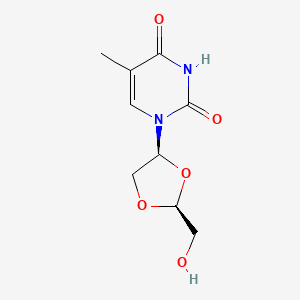
![Diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12995180.png)
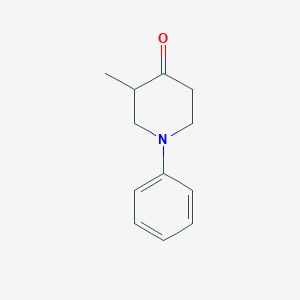
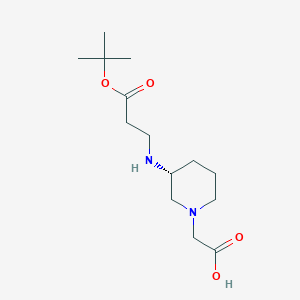
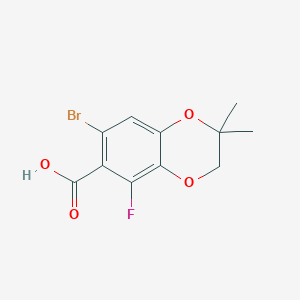
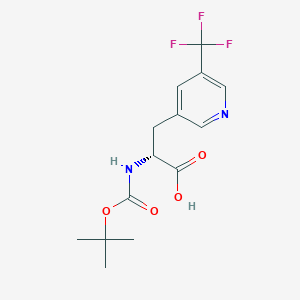

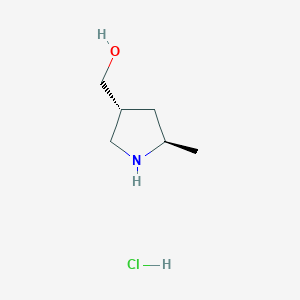
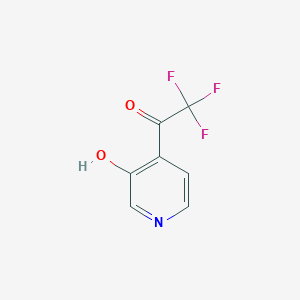
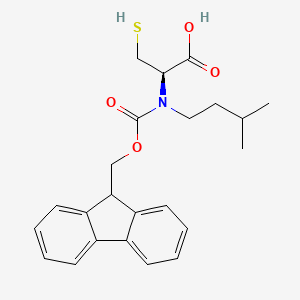
![(S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B12995252.png)
![6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12995262.png)
